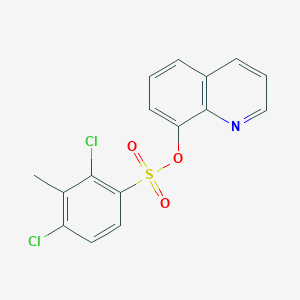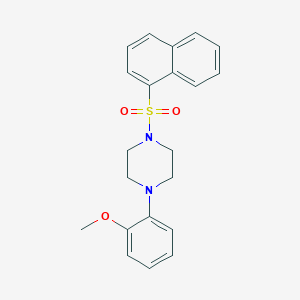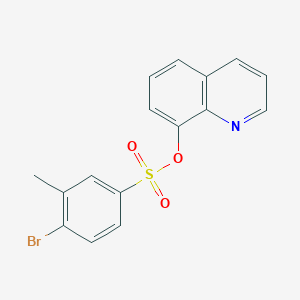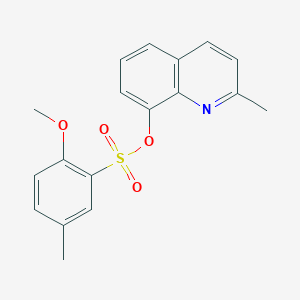
Lipofermata
Descripción general
Descripción
Lipofermata es un compuesto conocido por su función como inhibidor de la proteína 2 de transporte de ácidos grasos (FATP2). Ha ganado una atención significativa en la investigación científica debido a su capacidad para inhibir el transporte de lípidos, lo que tiene implicaciones en varios procesos biológicos y enfermedades .
Aplicaciones Científicas De Investigación
Lipofermata tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar el transporte y el metabolismo de los ácidos grasos.
Biología: this compound se emplea en investigaciones relacionadas con el metabolismo de los lípidos y su papel en varios procesos biológicos.
Medicina: Ha mostrado potencial en el tratamiento de enfermedades relacionadas con el metabolismo de los lípidos, como la osteoporosis y ciertos tipos de cáncer
Mecanismo De Acción
Lipofermata ejerce sus efectos inhibiendo la actividad de la proteína 2 de transporte de ácidos grasos (FATP2). Esta inhibición interrumpe el transporte de ácidos grasos de cadena larga hacia las células, afectando así el metabolismo de los lípidos. Los objetivos moleculares de this compound incluyen FATP2, e influye en las vías relacionadas con la captación de ácidos grasos y el metabolismo energético .
Análisis Bioquímico
Biochemical Properties
Lipofermata interacts with FATP2, a transporter for long-chain and very-long-chain fatty acids . It inhibits the uptake of these fatty acids in various cell types, including Caco-2, mmC2C12, rnINS-1E, and HepG2 cells . The nature of these interactions involves the inhibition of fatty acid transport, which is crucial for various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits the differentiation of osteoclasts and reduces lipid accumulation in renal tubular epithelial cells (TECs) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting FATP2 . This inhibition reduces fatty acid β-oxidation and energy metabolism, while also regulating reactive oxygen species (ROS) metabolism to decrease ROS production . These changes at the molecular level ultimately lead to the inhibition of cell differentiation .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to restore fatty acid oxidation (FAO) activities and alleviate fibrotic responses in both in vivo and in vitro studies
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages
Metabolic Pathways
This compound is involved in the fatty acid metabolic pathway . By inhibiting FATP2, it impacts the uptake of long-chain and very-long-chain fatty acids, which are crucial components of this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to its role as a FATP2 inhibitor
Subcellular Localization
It is known that this compound interacts with FATP2, which is found in various locations within the cell , but specific details regarding any targeting signals or post-translational modifications that direct it to specific compartments or organelles are not currently available.
Métodos De Preparación
Lipofermata se sintetiza a través de una serie de reacciones químicas que involucran análogos de espiro-indolina-tiadiazol. La ruta sintética generalmente incluye la bromación de indolina, seguida de la formación del anillo de tiadiazol. Las condiciones de reacción a menudo implican el uso de disolventes como dimetilsulfóxido (DMSO) y catalizadores para facilitar la formación del producto deseado .
Análisis De Reacciones Químicas
Lipofermata se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound, alterando sus propiedades químicas.
Comparación Con Compuestos Similares
Lipofermata es única en su inhibición específica de FATP2. Compuestos similares incluyen:
Grassofermata: Otro inhibidor de FATP2 con una estructura química diferente pero efectos inhibitorios similares en el transporte de ácidos grasos.
Inhibidores de FATP1 y FATP4: Estos compuestos se dirigen a otros miembros de la familia FATP, pero tienen diferentes especificidades y efectos en comparación con this compound.
This compound se destaca por su alta especificidad para FATP2 y sus posibles aplicaciones terapéuticas en enfermedades relacionadas con el metabolismo de los lípidos.
Propiedades
IUPAC Name |
5-bromo-5'-phenylspiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-10-6-7-12-11(8-10)15(14(20)17-12)19-18-13(21-15)9-4-2-1-3-5-9/h1-8,19H,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBYYBWDUNSVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3(S2)C4=C(C=CC(=C4)Br)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(4-Iodophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B346592.png)

![2-{4-[(4-Iodo-2-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346595.png)


![2-{4-[(3,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346599.png)
![1-(2-Fluorophenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B346604.png)

